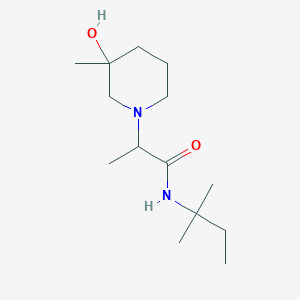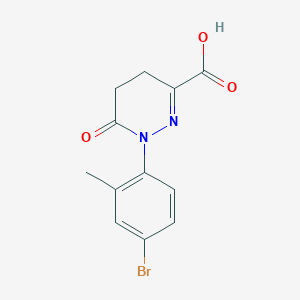![molecular formula C12H13BrClNO3 B6644234 2-[(2-Bromo-4-chlorobenzoyl)-propylamino]acetic acid](/img/structure/B6644234.png)
2-[(2-Bromo-4-chlorobenzoyl)-propylamino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Bromo-4-chlorobenzoyl)-propylamino]acetic acid is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as BCAA-BrCl or BCAA-Br, and it belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs).
作用机制
The precise mechanism of action of BCAA-Br is not fully understood. However, it is believed to exert its anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Additionally, BCAA-Br has been shown to modulate the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation.
Biochemical and Physiological Effects:
BCAA-Br has been shown to exert various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). Moreover, BCAA-Br has been shown to decrease the expression of COX-2, which is upregulated in response to inflammation. BCAA-Br has also been shown to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
实验室实验的优点和局限性
One of the main advantages of BCAA-Br is its potent anti-inflammatory activity, which makes it an attractive candidate for the treatment of various inflammatory diseases. Moreover, BCAA-Br has been shown to exhibit low toxicity and to have a favorable pharmacokinetic profile. However, one of the limitations of BCAA-Br is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
未来方向
There are several future directions for the research on BCAA-Br. One area of research is the development of novel formulations that can enhance the solubility and bioavailability of BCAA-Br. Moreover, further studies are needed to elucidate the precise mechanism of action of BCAA-Br and to identify its molecular targets. Additionally, more studies are needed to evaluate the efficacy of BCAA-Br in various disease models and to assess its potential side effects. Finally, the development of BCAA-Br derivatives with improved pharmacological properties may lead to the discovery of novel therapeutic agents.
Conclusion:
In conclusion, BCAA-Br is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits potent anti-inflammatory, analgesic, and antipyretic properties and has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to elucidate the precise mechanism of action of BCAA-Br and to evaluate its efficacy and safety in various disease models.
合成方法
BCAA-Br is synthesized through a multistep process that involves the reaction of 2-bromo-4-chlorobenzoyl chloride with propylamine, followed by the addition of glycine. The resulting product is purified through recrystallization and characterized using spectroscopic techniques.
科学研究应用
BCAA-Br has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties in various animal models. Moreover, BCAA-Br has been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
2-[(2-bromo-4-chlorobenzoyl)-propylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO3/c1-2-5-15(7-11(16)17)12(18)9-4-3-8(14)6-10(9)13/h3-4,6H,2,5,7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFDQHKKXIYYOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)C(=O)C1=C(C=C(C=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[[(4-Fluoro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6644157.png)
![2-[Cyclopropylmethyl-(4-fluoro-2-methylbenzoyl)amino]acetic acid](/img/structure/B6644161.png)
![1-[2-(4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)ethyl]imidazolidin-2-one](/img/structure/B6644165.png)

![N-[(1-aminocyclobutyl)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6644174.png)

![3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644189.png)
![3-[(2-Hydroxy-4-methoxybenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644190.png)

![2-[4-(2-Methylsulfonylpropanoyl)morpholin-3-yl]acetic acid](/img/structure/B6644204.png)

![4,6-dimethyl-N-[2-(1,3-thiazol-2-yl)propyl]pyrimidin-2-amine](/img/structure/B6644227.png)
![N-(5-tert-butyl-1H-pyrazol-3-yl)bicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B6644239.png)
![3-[(4-Bromophenyl)sulfonylamino]-3-methylbutanamide](/img/structure/B6644247.png)